molecular formula C7H8O5 B1591437 3,4,5-Trihydroxybenzaldehyde hydrate CAS No. 207742-88-9

3,4,5-Trihydroxybenzaldehyde hydrate

Cat. No.: B1591437
CAS No.: 207742-88-9
M. Wt: 172.13 g/mol
InChI Key: OSEOMYNJYKADOS-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxybenzaldehyde hydrate is a chemical compound with the molecular formula C7H6O4·H2O. It is a derivative of benzaldehyde, featuring three hydroxyl groups attached to the benzene ring at the 3, 4, and 5 positions, along with an aldehyde group at the 1 position. This compound is known for its pale cream to brown crystalline appearance and is soluble in solvents like DMSO and methanol .

Biochemical Analysis

Biochemical Properties

3,4,5-Trihydroxybenzaldehyde hydrate plays a significant role in various biochemical reactions. It has been shown to interact with matrix metalloproteinase 9 (MMP-9), inhibiting its gelatinolytic activity and expression in TNF-α induced human aortic smooth muscle cells (HASMC) . This interaction suggests that this compound may have potential therapeutic applications in conditions where MMP-9 activity is dysregulated.

Cellular Effects

This compound exhibits notable effects on different cell types and cellular processes. In HASMC, it inhibits the activity and expression of MMP-9, which is involved in the degradation of extracellular matrix components . This inhibition can influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to reduced inflammation and tissue remodeling.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules such as MMP-9. By inhibiting MMP-9 activity, it prevents the breakdown of extracellular matrix proteins, thereby modulating cellular responses to inflammatory stimuli . This inhibition may occur through direct binding to the enzyme’s active site or by altering its expression levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be air-sensitive and should be stored in a cool, dry place away from strong oxidizing agents . Its stability and degradation over time can impact its long-term effects on cellular function, which should be considered in both in vitro and in vivo studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its role in inhibiting MMP-9 suggests that it may influence metabolic flux and metabolite levels associated with extracellular matrix remodeling and inflammation .

Transport and Distribution

Within cells and tissues, this compound is likely transported and distributed through interactions with specific transporters or binding proteins. These interactions can affect its localization and accumulation, influencing its overall activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trihydroxybenzaldehyde hydrate can be synthesized through various methods. One common approach involves the hydroxylation of benzaldehyde derivatives under controlled conditions. The reaction typically requires the use of strong oxidizing agents and catalysts to ensure the selective introduction of hydroxyl groups at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroxylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trihydroxybenzaldehyde hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trihydroxybenzaldehyde hydrate is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical properties and biological activities. Its ability to inhibit MMP-9 sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

3,4,5-trihydroxybenzaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4.H2O/c8-3-4-1-5(9)7(11)6(10)2-4;/h1-3,9-11H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEOMYNJYKADOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583473
Record name 3,4,5-Trihydroxybenzaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207742-88-9
Record name 3,4,5-Trihydroxybenzaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Trihydroxybenzaldehyde hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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